tert-Butyl 2-amino-2-methylpropanoate

Catalog No.
S679941
CAS No.
4512-32-7
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-amino-2-methylpropanoate

CAS Number

4512-32-7

Product Name

tert-Butyl 2-amino-2-methylpropanoate

IUPAC Name

tert-butyl 2-amino-2-methylpropanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3

InChI Key

LSVYCJILORYVCD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)N

Synonyms

4512-32-7;Alpha-AminoisobutyricacidT-ButylEster;tert-Butyl2-amino-2-methylpropanoate;H-Aib-OtBuinvertedexclamationmarkcurrencyHCl;t-butyl2-methylalaninate;tert-butyl2-methylalaninate;SCHEMBL320271;H-alpha-Me-Ala-OtBu.HCl;CTK3J6216;LSVYCJILORYVCD-UHFFFAOYSA-N;MolPort-014-594-509;ANW-58677;ZINC58436747;AKOS010516886;tert-butyl2-amino-2-methylpropionate;RTR-017207;2-Aminoisobutyricacidtert-butylester;tert.butyl2-amino-2-methyl-propionate;AM004034;CJ-20822;OR271582;SC-89753;AJ-113128;TR-017207;FT-0686513

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N

Organic Synthesis:

tert-Butyl 2-amino-2-methylpropanoate, also known as tert-butyl glycine ester, serves as a valuable building block in organic synthesis. Its presence of a protected amine group (tert-butyl) and an ester functionality allows for various chemical transformations. Researchers utilize it in the synthesis of:

  • Peptides and peptidomimetics: The protected amine can be selectively deprotected to reveal a free amine group, enabling the formation of amide bonds with other amino acids or peptide fragments, ultimately leading to the construction of complex peptide molecules crucial for biological studies and drug development [].
  • Heterocycles: The ester functionality can participate in cyclization reactions to form various heterocyclic compounds, which are ring structures containing atoms other than carbon, often possessing diverse biological activities [].

Asymmetric Catalysis:

tert-Butyl 2-amino-2-methylpropanoate finds application in asymmetric catalysis, a field focused on creating molecules with a specific handedness (chirality). The presence of a chiral center in the molecule allows it to act as a ligand for metal catalysts, influencing the reaction pathway and promoting the formation of one enantiomer (mirror image) over the other. This is particularly valuable in the synthesis of pharmaceuticals and other chiral compounds where specific chirality is crucial for their function [].

Biomedical Research:

While the specific applications of tert-Butyl 2-amino-2-methylpropanoate in biomedical research are still under exploration, its derivatives have shown potential in various fields:

  • Antimicrobial activity: Studies suggest that certain derivatives of tert-Butyl 2-amino-2-methylpropanoate exhibit antimicrobial properties against various bacterial and fungal strains.
  • Anticancer properties: Initial research indicates that some modified forms of the molecule may possess anticancer activity, warranting further investigation [].

Tert-Butyl 2-amino-2-methylpropanoate is an organic compound characterized by the molecular formula C8H17NO2C_8H_{17}NO_2. It is a derivative of amino acids and is primarily recognized for its tert-butyl group, which contributes to its unique chemical properties. The compound is often encountered in its hydrochloride form, with the CAS number 84758-81-6, indicating its widespread use in various chemical applications .

Typical of amino esters:

  • Hydrolysis: Reacting with water can yield the corresponding acid and amine.
  • Transesterification: It can react with alcohols to form different esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are essential for synthesizing more complex molecules and modifying existing compounds for specific applications.

Several methods exist for synthesizing tert-Butyl 2-amino-2-methylpropanoate:

  • Amino Acid Derivation: Starting from amino acids through esterification processes.
  • Alkylation Reactions: Using tert-butyl halides in the presence of amines to form the desired product.
  • Reduction Reactions: Reducing corresponding ketones or aldehydes in the presence of tert-butylamine.

These methods highlight the versatility of this compound's synthesis, allowing for modifications based on desired end-products.

Tert-Butyl 2-amino-2-methylpropanoate finds application in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving amino esters.
  • Agriculture: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies involving tert-Butyl 2-amino-2-methylpropanoate have revealed several important aspects:

  • Membrane Permeability: Studies indicate that it can permeate biological membranes effectively, which is crucial for drug design .
  • Protein Binding: Its interactions with proteins may influence its pharmacokinetics and pharmacodynamics, although specific binding studies are still ongoing.

Several compounds share structural similarities with tert-Butyl 2-amino-2-methylpropanoate, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
Tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoateC8H14F3NO2C_8H_{14}F_3NO_20.92
Tert-Butyl 3-amino-3-methylbutanoateC8H17NO2C_8H_{17}NO_20.92
N,N-DiethylaminoethanolC6H15NOC_6H_{15}NO0.87
Isopropyl 2-aminoacetateC5H11NO2C_5H_{11}NO_20.87

These compounds highlight the structural diversity within amino esters while underscoring the unique characteristics of tert-Butyl 2-amino-2-methylpropanoate, particularly its stability and solubility properties.

XLogP3

0.8

Wikipedia

Tert-Butyl 2-amino-2-methylpropanoate

Dates

Modify: 2023-08-15

Explore Compound Types